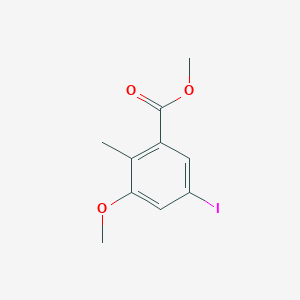

Methyl 5-iodo-3-methoxy-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 5-iodo-3-methoxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-6-8(10(12)14-3)4-7(11)5-9(6)13-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHGTNPDHAFUPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 5-iodo-3-methoxy-2-methylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities. Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 5-iodo-3-methoxy-2-methylbenzoate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Substituted methyl benzoates exhibit distinct properties based on substituent type, position, and electronic effects. Key comparisons include:

Key Observations:

- Iodine vs. Hydroxy Groups: The iodine atom in this compound increases steric bulk and polarizability compared to hydroxy-substituted analogs like Methyl 2-hydroxy-4-methoxybenzoate. This enhances its utility in MOF synthesis, where heavy atoms improve X-ray diffraction contrast .

- Bioactivity Trends: Hydroxy-methoxybenzoates (e.g., Methyl 2-hydroxy-4-methoxybenzoate) exhibit higher reported bioactivity (e.g., antimicrobial: 100% inhibition in assays) compared to iodinated derivatives, which are typically inert in biological systems .

Spectral and Physical Properties

While direct spectral data for this compound is unavailable, comparisons can be made with analogs:

- NMR Shifts: The iodine atom is expected to deshield adjacent protons, as observed in Methyl 5-iodo-2-methoxybenzoate (δ ~8.2 ppm for aromatic protons) .

- Melting Points: Iodinated derivatives generally exhibit higher melting points (e.g., >150°C) compared to non-halogenated esters like Methyl shikimate (mp ~98°C) .

Q & A

Basic: What spectroscopic methods are recommended for characterizing Methyl 5-iodo-3-methoxy-2-methylbenzoate, and how can potential data contradictions be resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions. For example, the methoxy group at C3 and methyl ester at C2 can be identified via splitting patterns and integration. Compare chemical shifts with analogous compounds like methyl 2-bromo-5-methoxybenzoate (δ ~3.8–4.0 ppm for methoxy groups) .

- Infrared (IR) Spectroscopy: Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm and methoxy C-O stretches at ~1250 cm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]) and isotopic patterns due to iodine (I, 100% abundance).

- Contradiction Resolution: If NMR signals overlap (e.g., methyl groups), use 2D techniques like COSY, HSQC, or NOESY. Cross-validate with computational tools (DFT calculations for expected shifts) or literature data for structurally similar benzoates .

Advanced: How can regioselectivity challenges in synthesizing this compound be addressed?

Methodological Answer:

- Directed Metalation Strategy: Use a directed ortho-metalation (DoM) approach. Introduce a methoxy group at C3 to direct iodine insertion at C5 via iodine-magnesium exchange or halogen dance reactions. Example: Start with methyl 3-methoxy-2-methylbenzoate, treat with LDA (lithium diisopropylamide), then quench with iodine .

- Protecting Groups: Temporarily protect reactive sites (e.g., ester groups) to avoid side reactions. For instance, silyl ethers or benzyl groups can shield hydroxyl or carbonyl functionalities during iodination .

- Validation: Monitor reaction progress with TLC or LC-MS. Compare regiochemical outcomes with brominated analogs (e.g., methyl 2-bromo-5-methoxybenzoate) to assess iodine’s electronic effects .

Basic: What purification techniques are effective for isolating high-purity this compound?

Methodological Answer:

- Recrystallization: Use a solvent pair like ethanol/water or hexane/ethyl acetate. The compound’s solubility decreases at lower temperatures, promoting crystal formation.

- Column Chromatography: Employ silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane). Monitor fractions via TLC (R ~0.3–0.5 in 10% ethyl acetate/hexane).

- Purity Assessment: Validate using HPLC (C18 column, acetonitrile/water mobile phase) and ensure >95% purity. Reference standards (e.g., methyl 5-chloro-2-methoxybenzoate) can aid retention time calibration .

Advanced: How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling: The iodine at C5 acts as a superior leaving group compared to bromine or chlorine. Use Pd catalysts (e.g., Pd(PPh)) with arylboronic acids to form biaryl derivatives. Optimize conditions (e.g., 80°C, KCO base) for higher yields .

- Ullmann Coupling: For C–N bond formation, employ copper catalysts with amines. Iodine’s lower bond dissociation energy (vs. C–Br) enhances reaction rates.

- Challenges: Competing ester hydrolysis may occur under basic conditions. Mitigate by using milder bases (e.g., CsCO) or protecting the ester group temporarily .

Basic: What are the critical storage conditions to prevent degradation of this compound?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to minimize light-induced decomposition.

- Moisture Control: Use desiccants (silica gel) in sealed containers. The ester group is prone to hydrolysis in humid environments.

- Oxygen Sensitivity: Maintain under inert gas (N or Ar) to prevent oxidation of the iodine substituent.

- Stability Monitoring: Periodically analyze via NMR or HPLC to detect degradation products (e.g., free benzoic acid derivatives) .

Advanced: How can this compound be utilized in drug discovery pipelines?

Methodological Answer:

- Intermediate for Anticancer Agents: The iodine atom enables late-stage functionalization. For example, convert to a triflate for synthesizing kinase inhibitors or apoptosis inducers (e.g., via Buchwald-Hartwig amination) .

- Radiolabeling Potential: Replace I with I or I for PET imaging or radiotherapy. Optimize conditions for isotopic exchange without ester cleavage.

- Biological Screening: Assess cytotoxicity (e.g., IC in cancer cell lines) and compare with halogen-substituted analogs (bromo/chloro) to study structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.